N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-13(9-6-7-20(18,19)8-9)12(15)10-4-2-3-5-11(10)14(16)17/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGLJLZJHURFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiophene ring: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene ring.
Nitration of benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling reaction: The dioxidotetrahydrothiophene ring is then coupled with the nitrated benzamide under specific reaction conditions, often involving a base such as sodium hydroxide and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C (10% w/w), ethanol, 25°C | N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-aminobenzamide | 85–92% | |
| Metal Hydride Reduction | SnCl₂·2H₂O in HCl/ethanol, reflux | Same amine product as above | 78% |
Key Findings :
-
Catalytic hydrogenation achieves higher yields and selectivity compared to acidic tin reduction.
-
The sulfone group remains inert under these conditions, preserving the tetrahydrothiophene ring.
Substitution Reactions
The methyl group on the benzamide nitrogen participates in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | N-alkyl derivatives | Diversification for SAR studies |
| Aromatic Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | 2,4-dinitrobenzamide analog | Explosives research |
Notable Observations :
-
Alkylation at the methylamine position requires polar aprotic solvents (e.g., DMF) to enhance reactivity.
-
Nitration occurs preferentially at the para position relative to the existing nitro group due to electronic directing effects.
Oxidation Reactions
The sulfone group resists further oxidation, but side-chain modifications are feasible:
| Reaction Type | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Benzylic Oxidation | KMnO₄, H₂O, 100°C | Carboxylic acid derivative (degraded) | Low yield (≤30%), non-selective |
Limitations :
-
Harsh oxidants like KMnO₄ lead to decomposition rather than controlled oxidation.
-
Stability studies indicate the sulfone group enhances resistance to oxidative degradation compared to non-sulfonated analogs .
Stability Under Biological Conditions
The 1,1-dioxidotetrahydrothiophen-3-yl group confers metabolic stability:
| Condition | Observation | Implication |
|---|---|---|
| Liver microsome assay | Half-life >6 hours (human, rat) | Suitable for in vivo pharmacokinetic studies |
| Acidic pH (pH 2.0) | No degradation after 24 hours | Oral bioavailability potential |
This stability profile makes the compound a candidate for further medicinal chemistry optimization .
Comparative Reactivity with Analogues
The reactivity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide differs from structurally related compounds:
| Compound | Key Reactivity Difference |
|---|---|
| N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide | Faster nitro reduction rates due to steric effects from the butyl group |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide | Methoxy group enables regioselective Friedel-Crafts alkylation |
Mechanistic Insights
-
Nitro Reduction : Proceeds via a two-electron transfer mechanism, forming nitroso and hydroxylamine intermediates before yielding the amine.
-
Substitution Reactions : Follow an SN2 pathway at the methyl-substituted nitrogen, with transition-state stabilization by the sulfone group’s electron-withdrawing effect.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation: The sulfone group can undergo further oxidation.
- Reduction: The nitro group can be reduced to an amine derivative.
- Substitution: The methyl group can be substituted with other alkyl or aryl groups.
These reactions are crucial for developing new compounds with tailored properties for specific applications.
Biology
Biologically, this compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its ability to interact with specific molecular targets makes it useful in exploring biochemical pathways and mechanisms of action.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: It has shown effectiveness against various bacterial strains by disrupting cell wall synthesis.
- Anti-inflammatory Properties: Preliminary studies suggest potential anti-inflammatory effects.
- Anticancer Activity: Investigations have indicated selective cytotoxicity towards certain cancer cell lines.
Medicine
In medicine, the compound is being explored for its therapeutic properties. Studies have focused on its potential applications in treating inflammatory diseases and various types of cancer. Its mechanism of action may involve modulating the activity of target proteins or enzymes critical in disease progression.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials with specific properties. This includes applications in polymer science and coatings where enhanced chemical resistance or specific mechanical properties are desired.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against resistant bacterial strains. The compound was found to disrupt bacterial cell wall synthesis effectively, leading to cell lysis. Comparative studies indicated that it had a broader spectrum of activity compared to conventional antibiotics.
Case Study 2: Anticancer Potential
Research evaluating the anticancer potential of this compound revealed promising results against human cancer cell lines. The compound exhibited selective cytotoxicity while sparing normal cells, suggesting its potential as an anticancer agent. Further studies are required to elucidate the underlying mechanisms and optimize its efficacy.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting gene expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
Key structural analogs differ in substituents on the benzamide ring, alkyl groups on the nitrogen, and additional functional moieties. Below is a comparative analysis:
Table 1: Structural Comparison of Analogs
Physicochemical Properties
- Polarity: The sulfone group in the target compound increases hydrophilicity compared to non-sulfonated analogs like flutolanil .
- Steric Effects : Bulkier substituents (e.g., 2-chlorobenzyl in ) may reduce binding affinity in biological systems compared to the methyl group in the target compound.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide is an organic compound that has garnered attention for its potential biological activities. The compound features a unique structural framework that includes a tetrahydrothiophene ring, a nitro group, and a benzamide moiety, which together suggest various pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
- Molecular Formula : C16H16N2O5S2
- Molar Mass : 380.44 g/mol
- CAS Number : 896021-29-7
The primary biological target for this compound is the G protein-gated inwardly rectifying potassium (GIRK) channels . The compound acts as an activator of these channels, influencing various physiological processes such as pain perception, epilepsy, and anxiety disorders.
Biochemical Pathways
The activation of GIRK channels leads to:
- Modulation of neuronal excitability.
- Potential therapeutic effects in pain management and neurological disorders.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Antinociceptive Effects | Demonstrated significant pain relief in animal models (tail-flick test). |
| Antimicrobial Properties | Exhibited antibacterial activity against various pathogens. |
| Anti-inflammatory Effects | Reduced inflammation in preclinical models. |
Case Studies
- Antinociceptive Study :
-
Antimicrobial Activity :
- The compound was tested against Gram-positive and Gram-negative bacteria.
- Results showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent .
-
Anti-inflammatory Study :
- In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages.
- This suggests potential applications in treating inflammatory diseases .
Pharmacokinetics
This compound shows favorable pharmacokinetic properties:
- Potency : Exhibits nanomolar potency as a GIRK channel activator.
- Metabolic Stability : Improved stability compared to traditional urea-based compounds .
Synthesis and Industrial Applications
The synthesis of this compound typically involves:
- Reaction of 2-nitrobenzoic acid with tetrahydrothiophene derivatives.
- Use of oxidizing agents to introduce the dioxo functional group.
Industrial methods may involve continuous flow reactors to enhance yield and efficiency .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a nitrobenzoyl chloride derivative with a tetrahydrothiophene-dioxide amine. For example:
Amide Bond Formation : React 2-nitrobenzoyl chloride with N-methyltetrahydrothiophene-3-amine-1,1-dioxide under Schotten-Baumann conditions (e.g., in dichloromethane with a base like triethylamine at 0–5°C).
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.
- Key Parameters : Reaction temperature, stoichiometry (excess acyl chloride to drive completion), and pH control to minimize hydrolysis. Reference synthetic protocols for analogous amides in and .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify the tetrahydrothiophene-dioxide protons (δ ~3.5–4.5 ppm for methylene groups adjacent to sulfone) and nitrobenzamide aromatic protons (δ ~7.5–8.5 ppm). The N-methyl group appears as a singlet (~δ 3.0 ppm) .
- IR : Confirm sulfone (SO₂) stretches (~1300–1150 cm⁻¹) and amide C=O (~1640–1680 cm⁻¹) .
- MS : Molecular ion peak at m/z ~312 (C₁₂H₁₄N₂O₅S) with fragmentation patterns reflecting cleavage at the amide bond.
Advanced Research Questions
Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and identify steric/electronic barriers in the amide coupling step. For instance, the sulfone group’s electron-withdrawing effect may slow nucleophilic attack by the amine .
- Solvent Screening : Predict solvent polarity effects (e.g., DMF vs. THF) on reaction kinetics via COSMO-RS simulations. Polar aprotic solvents enhance acyl chloride reactivity but may increase side reactions .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Perform assays (e.g., enzyme inhibition, cell viability) across a broad concentration range (nM–µM) to identify non-linear effects. For example, notes electron-withdrawing groups enhance target binding but may induce cytotoxicity at higher doses .
- Orthogonal Validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity and thermodynamics, ruling out assay-specific artifacts .
Q. How does the sulfone group in the tetrahydrothiophene moiety influence the compound’s reactivity and stability?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. The sulfone group increases hydrolytic stability compared to non-oxidized thiophene derivatives but may sensitize the compound to photodegradation .
- Reactivity Profiling : Compare nucleophilic substitution rates (e.g., with Grignard reagents) between sulfone-containing and non-sulfone analogs. Sulfone’s electron-withdrawing nature reduces nucleophilicity at the adjacent carbon .
Methodological Challenges & Solutions
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
Core Modifications : Synthesize derivatives with variations in the nitro position (e.g., 3-nitro vs. 4-nitro), methyl group replacement (e.g., ethyl, cyclopropyl), and sulfone substitution (e.g., sulfonamide).
Biological Testing : Use standardized assays (e.g., kinase inhibition) to correlate substituents with activity. highlights that substituents on the benzamide ring significantly modulate target selectivity .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Employ a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities (e.g., unreacted nitrobenzoyl chloride or hydrolyzed byproducts).
- Limits of Detection : Validate methods per ICH guidelines (e.g., LOD ≤ 0.1% for known impurities) .
Contradictions & Further Research
- Synthetic Yield Discrepancies : reports 70% yield for analogous amides, while cites lower yields (~50%). This may arise from differences in amine nucleophilicity or purification efficiency. Systematic solvent/base screening is recommended .
- Biological Target Hypotheses : suggests kinase inhibition, while implicates GPCR interactions. Proteome-wide profiling (e.g., affinity pulldown with SILAC labeling) can identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
